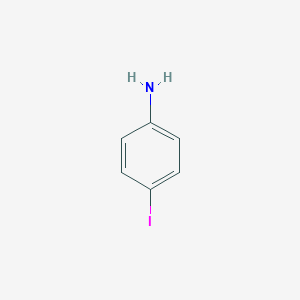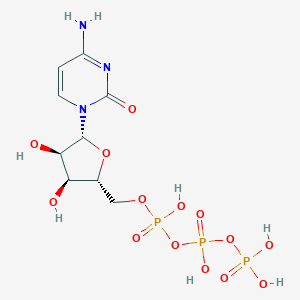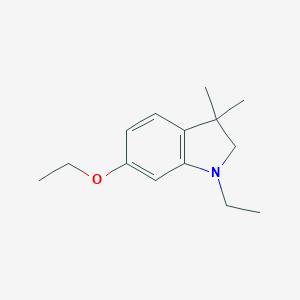
6-Ethoxy-1-ethyl-3,3-dimethylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-1-ethyl-3,3-dimethylindoline (EEDMI) is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of indoline derivatives. EEDMI is a yellowish crystalline powder that is soluble in organic solvents and has a molecular weight of 223.33 g/mol.
Applications De Recherche Scientifique
6-Ethoxy-1-ethyl-3,3-dimethylindoline has been studied extensively for its potential applications in various fields. One of the most significant applications of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is in the field of organic electronics. 6-Ethoxy-1-ethyl-3,3-dimethylindoline has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). 6-Ethoxy-1-ethyl-3,3-dimethylindoline has also been studied for its potential use in the development of organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is not fully understood, but it is believed to act as a hole-transporting material in organic electronic devices. 6-Ethoxy-1-ethyl-3,3-dimethylindoline has a high electron affinity, which allows it to efficiently transport holes through the device. The exact mechanism of how 6-Ethoxy-1-ethyl-3,3-dimethylindoline transports holes is still under investigation.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 6-Ethoxy-1-ethyl-3,3-dimethylindoline. However, studies have shown that 6-Ethoxy-1-ethyl-3,3-dimethylindoline is relatively non-toxic and does not exhibit any significant cytotoxicity. 6-Ethoxy-1-ethyl-3,3-dimethylindoline has also been shown to be stable under ambient conditions, making it an ideal material for use in organic electronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is its ease of synthesis and high purity. 6-Ethoxy-1-ethyl-3,3-dimethylindoline can be synthesized in a laboratory setting using relatively simple equipment and techniques. 6-Ethoxy-1-ethyl-3,3-dimethylindoline is also relatively stable under ambient conditions, making it easy to handle and store. However, one of the limitations of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the research of 6-Ethoxy-1-ethyl-3,3-dimethylindoline. One potential direction is the development of new synthesis methods for 6-Ethoxy-1-ethyl-3,3-dimethylindoline that are more efficient and environmentally friendly. Another potential direction is the investigation of the mechanism of action of 6-Ethoxy-1-ethyl-3,3-dimethylindoline in organic electronic devices. Additionally, studies can be conducted to explore the potential use of 6-Ethoxy-1-ethyl-3,3-dimethylindoline in other fields, such as catalysis and material science.
Conclusion
In conclusion, 6-Ethoxy-1-ethyl-3,3-dimethylindoline is a promising chemical compound that has potential applications in various fields, particularly in organic electronics. The synthesis of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is relatively simple, and the compound is relatively stable under ambient conditions. While there is limited research on the biochemical and physiological effects of 6-Ethoxy-1-ethyl-3,3-dimethylindoline, studies have shown that it is relatively non-toxic. Further research is needed to fully understand the mechanism of action of 6-Ethoxy-1-ethyl-3,3-dimethylindoline and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 6-Ethoxy-1-ethyl-3,3-dimethylindoline involves the reaction between 4-methyl-2-nitroaniline and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place in ethanol, and the resulting product is then reduced with sodium borohydride to yield 6-Ethoxy-1-ethyl-3,3-dimethylindoline. The synthesis of 6-Ethoxy-1-ethyl-3,3-dimethylindoline is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
141315-04-0 |
|---|---|
Nom du produit |
6-Ethoxy-1-ethyl-3,3-dimethylindoline |
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
6-ethoxy-1-ethyl-3,3-dimethyl-2H-indole |
InChI |
InChI=1S/C14H21NO/c1-5-15-10-14(3,4)12-8-7-11(16-6-2)9-13(12)15/h7-9H,5-6,10H2,1-4H3 |
Clé InChI |
RKTKOFGIJCUHJM-UHFFFAOYSA-N |
SMILES |
CCN1CC(C2=C1C=C(C=C2)OCC)(C)C |
SMILES canonique |
CCN1CC(C2=C1C=C(C=C2)OCC)(C)C |
Synonymes |
1H-Indole,6-ethoxy-1-ethyl-2,3-dihydro-3,3-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



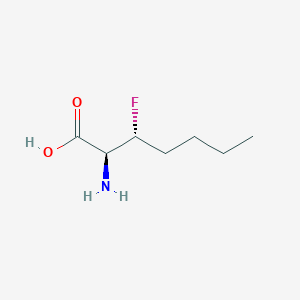

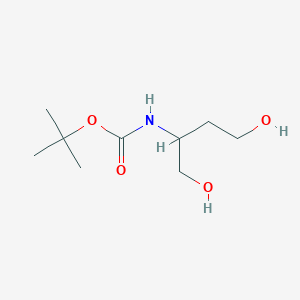
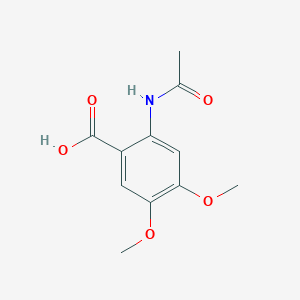
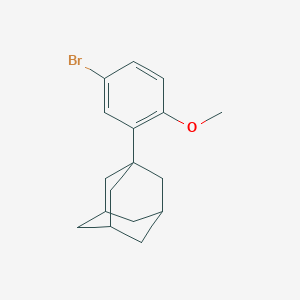
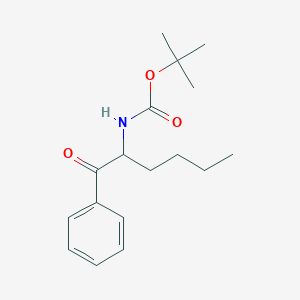
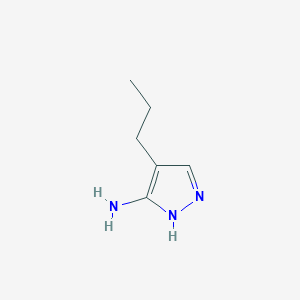

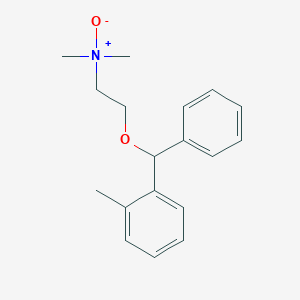
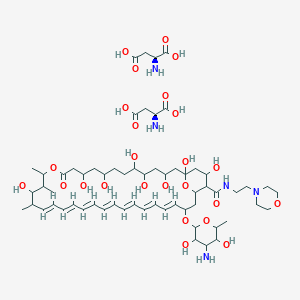
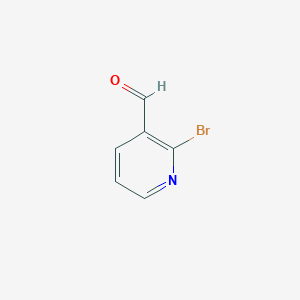
![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)
